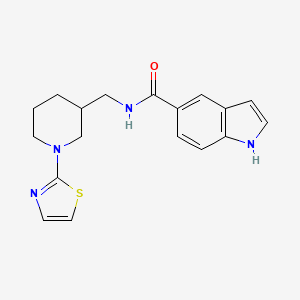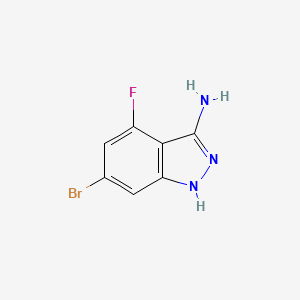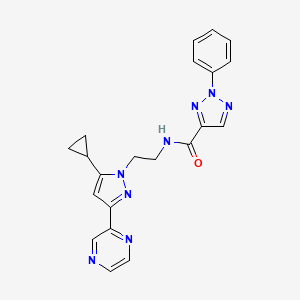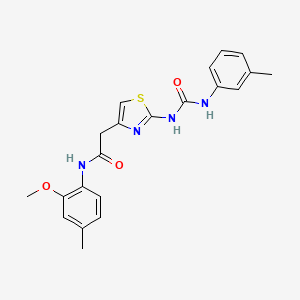![molecular formula C23H23N5O4S B2359074 2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide CAS No. 1223983-23-0](/img/structure/B2359074.png)
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and rings, including a [1,2,4]triazolo[4,3-a]pyrazine ring, an ethoxyphenyl group, a methoxyphenyl group, and a propanamide group .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing [1,2,4]triazolo and pyrazine rings, play a crucial role in medicinal chemistry due to their diverse pharmacological properties. These compounds have been synthesized and evaluated for various biological activities, including antibacterial, antifungal, and anticancer activities. For example, a series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, showing potential for further development as antibiotics (C. S. Reddy et al., 2013). Additionally, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have shown significant antioxidant and anticancer activity, highlighting the therapeutic potential of structurally related compounds (I. Tumosienė et al., 2020).
Antimicrobial and Antifungal Applications
The structural motifs similar to the compound have been explored for their antimicrobial and antifungal efficacy. Synthesis and evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have demonstrated promising results in inhibiting fungal growth, suggesting their potential use in developing antifungal agents. Studies indicate that the introduction of specific functional groups can enhance the biological activity of these compounds, offering a pathway to new therapeutics (S. Fedotov et al., 2022).
Neuroprotective and Enzyme Inhibition
Research has also identified the potential of [1,2,4]triazolo[4,3-a]pyrazin derivatives as enzyme inhibitors with neuroprotective effects. For instance, derivatives featuring this scaffold have shown potency as adenosine human receptor antagonists, with implications for treating neurological conditions such as Parkinson's disease. This underscores the versatility of these compounds in addressing complex health issues (M. Falsini et al., 2017).
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-32-19-11-7-17(8-12-19)27-13-14-28-20(22(27)30)25-26-23(28)33-15(2)21(29)24-16-5-9-18(31-3)10-6-16/h5-15H,4H2,1-3H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMGGPFFAUFJLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3SC(C)C(=O)NC4=CC=C(C=C4)OC)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)
![Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2358998.png)


![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2359001.png)
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)


![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)

![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2359013.png)
![4-[[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2359014.png)
